molecular formula C25H20FN3O2S B6546426 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole CAS No. 897480-86-3

2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole

Cat. No.: B6546426
CAS No.: 897480-86-3
M. Wt: 445.5 g/mol
InChI Key: ICEDRDHMGSRXEB-UHFFFAOYSA-N
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Description

2-[4-(4-Benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole typically involves multiple steps, starting with the formation of the piperazine ring followed by the introduction of the benzoyl groups and the benzothiazole moiety. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise temperature control, and continuous monitoring to ensure product quality. The use of automated systems for the addition of reagents and the removal of by-products can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : The replacement of one atom or group within the molecule with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with altered functional groups or molecular structures.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole typically involves several steps:

  • Reagents : Common reagents include bases like potassium carbonate and solvents such as dimethylformamide (DMF).
  • Reaction Conditions : Reactions are conducted under controlled temperatures to optimize yields.
  • Monitoring Techniques : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed for reaction monitoring and purification.

The molecular structure is characterized using various analytical techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming the identity and purity of the synthesized compound.

The compound has shown promising results in various biological applications:

  • Anticancer Activity : Compounds similar to this compound have demonstrated significant cytotoxic effects against different cancer cell lines. Studies indicate that modifications in the benzothiazole structure can enhance potency against specific cancer types.
  • Antimicrobial Properties : The benzothiazole core is well-documented for its antibacterial and antifungal activities. Preliminary studies suggest that this compound may exhibit similar properties, warranting further investigation into its efficacy against resistant strains of bacteria.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazoles:

Compound NameStructural FeaturesUnique Properties
4-Fluoro-2-piperazin-1-yl-1,3-benzothiazoleContains piperazine and fluorineExhibits antitumor properties
2-(4-Aminophenyl)benzothiazoleSubstituted phenyl ringKnown for antibacterial activity
2-(3,4-Dimethoxyphenyl)-5-benzothiazoleContains methoxy groupsDemonstrates selective antitumor effects

These compounds share common features with this compound but possess unique properties that can inform future design strategies.

Case Studies

Several studies have explored the potential applications of this compound:

  • Antitumor Studies : Research indicates that derivatives of benzothiazoles exhibit potent inhibition of tumor growth in vitro and in vivo models. For instance, a study demonstrated that modifications to the piperazine moiety significantly enhanced anticancer activity against prostate cancer cells.
  • Enzyme Inhibition : Another study focused on the compound's ability to inhibit enzyme activity related to cancer progression. The findings suggested that it could serve as a lead compound for developing new therapeutic agents targeting specific enzymes involved in tumor metabolism.

Mechanism of Action

The mechanism by which 2-[4-(4-Benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research and therapeutic applications. The exact molecular targets and pathways would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzoylbenzoyl)piperazine: : A related compound without the benzothiazole moiety.

  • 4-Fluoro-1,3-benzothiazole: : A simpler compound lacking the piperazine and benzoyl groups.

Uniqueness

2-[4-(4-Benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is unique due to its combination of structural elements, which confer specific chemical and biological properties not found in its simpler counterparts.

Biological Activity

The compound 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole (CAS Number: 897472-19-4) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological efficacy, particularly focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H20FN3O2SC_{25}H_{20}FN_{3}O_{2}S with a molecular weight of approximately 445.51 g/mol. The structure features a benzothiazole core linked to a piperazine moiety, which is further substituted with benzoyl groups. This structural arrangement is believed to contribute significantly to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit various pharmacological activities, including:

  • Anticancer Activity : Benzothiazole derivatives have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties : Certain benzothiazole compounds demonstrate effectiveness against a range of bacterial and fungal pathogens.
  • Neuropharmacological Effects : Some derivatives have shown potential as anxiolytic or antidepressant agents.

Anticancer Activity

A study conducted on structurally related benzothiazole compounds demonstrated significant anticancer activity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation. For instance, compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .

Antimicrobial Activity

In vitro studies have shown that benzothiazole derivatives possess antimicrobial properties. For example, a related compound exhibited an inhibition zone against Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent . The specific efficacy of this compound in this context remains to be fully elucidated.

Neuropharmacological Effects

Research into the neuropharmacological effects of similar benzothiazole compounds suggests that they may modulate neurotransmitter systems, potentially serving as anxiolytics or antidepressants. The piperazine ring is often associated with such effects in medicinal chemistry .

Structure-Activity Relationship (SAR)

The SAR analysis of benzothiazole derivatives indicates that modifications at the benzene rings and piperazine moiety significantly influence biological activity. For instance:

ModificationEffect on Activity
Fluorine substitutionIncreased potency in anticancer assays
Benzoyl group additionEnhanced antimicrobial activity
Piperazine ring variationAltered neuropharmacological effects

This table summarizes how specific modifications can enhance or diminish the biological efficacy of similar compounds.

Case Study 1: Anticancer Efficacy

A recent investigation into a series of benzothiazole derivatives revealed that those with dual-targeting mechanisms showed enhanced efficacy in inhibiting cancer cell proliferation compared to single-target agents. This study highlighted the importance of structural diversity in optimizing therapeutic outcomes .

Case Study 2: Antimicrobial Assessment

In another study, a related compound was tested against various pathogens, demonstrating significant bactericidal activity at low concentrations. The findings suggest that the incorporation of fluorine and benzoyl groups may enhance the interaction with bacterial membranes .

Properties

IUPAC Name

[4-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2S/c26-20-7-4-8-21-22(20)27-25(32-21)29-15-13-28(14-16-29)24(31)19-11-9-18(10-12-19)23(30)17-5-2-1-3-6-17/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEDRDHMGSRXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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